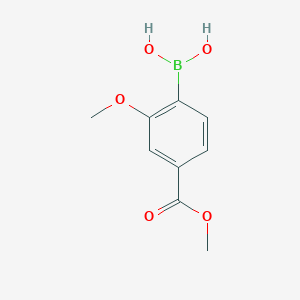

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is a type of boronic acid that contains a phenyl group with methoxy and methoxycarbonyl substituents .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the common methods is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of this compound is C9H11BO5 . It has a molecular weight of 197.96 g/mol .Chemical Reactions Analysis

Boronic acids, including this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is one of the reactions that this compound can undergo .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 127.0°C to 129.0°C . It is insoluble in water but soluble in methanol .Scientific Research Applications

Supramolecular Assemblies Design and Synthesis

Supramolecular assemblies involving phenylboronic acids have been extensively studied for their potential in creating novel materials. Research by Pedireddi and Seethalekshmi (2004) explored the formation of supramolecular assemblies with phenylboronic acids and heterocyclic compounds, highlighting the role of hydrogen bonds in assembly formation. This study underscores the utility of phenylboronic acids, including derivatives like 2-methoxy-4-(methoxycarbonyl)phenylboronic acid, in designing complex molecular architectures for potential applications in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).

Catalysis in Organic Synthesis

Phenylboronic acids play a crucial role in catalysis, particularly in facilitating bond formations between different organic molecules. Wang et al. (2018) discussed how ortho-substituted phenylboronic acids, which share structural similarities with this compound, can catalyze dehydrative condensation reactions. This capacity for catalysis is essential for developing efficient synthetic routes in organic chemistry, including peptide synthesis and the formation of complex organic molecules (Wang, Lu, & Ishihara, 2018).

Nanomaterials and Hybrid Materials Development

Innovative approaches to nanomaterials have involved phenylboronic acids for the modification of surfaces to introduce specific functional groups. Monteiro et al. (2015) described the immobilization of chiral BINOL derivatives onto carbon nanotubes using a derivative similar to this compound. This research highlights the potential of phenylboronic acids in creating functionalized nanomaterials for applications in catalysis and sensor technologies (Monteiro, Carabineiro, Lauterbach, Hubbert, Hashmi, Figueiredo, & Pereira, 2015).

Chemical Sensing and Molecular Recognition

Phenylboronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, making them useful in sensing applications. Zhu et al. (2006) investigated the N-B interaction in arylboronate systems, shedding light on the molecular recognition capabilities of boronic acids. Such studies pave the way for the development of boronic acid-based sensors for detecting biomolecules like saccharides, which are important in medical diagnostics and environmental monitoring (Zhu, Shabbir, Gray, Lynch, Sorey, & Anslyn, 2006).

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The key pathway is the oxidative addition of an electrophilic organic group to palladium, which results in the oxidation of palladium and the formation of a new Pd–C bond . The transmetalation process, which involves the transfer of a nucleophilic organic group from boron to palladium, is another crucial pathway .

Pharmacokinetics

The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is highly valuable in the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction . Additionally, the presence of certain substituents in the aromatic ring can affect the compound’s reactivity .

Safety and Hazards

Properties

IUPAC Name |

(2-methoxy-4-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLWOAANDCXUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2756306.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756309.png)

![ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2756312.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2756316.png)

![1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2756319.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2756326.png)

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)

![9-(4-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756328.png)